

# Comparative Analysis of Pkm2-IN-1: A Selective Pyruvate Kinase M2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of **Pkm2-IN-1**, a selective inhibitor of Pyruvate Kinase M2 (PKM2), across various cell lines. PKM2 is a critical enzyme in the glycolytic pathway, often overexpressed in cancer cells, and plays a pivotal role in the metabolic reprogramming known as the Warburg effect. Targeting PKM2 is a promising strategy in cancer therapy, and **Pkm2-IN-1** serves as a key tool in this endeavor.

## Introduction to Pkm2-IN-1

**Pkm2-IN-1**, also known as Compound 3k, is a potent and selective small-molecule inhibitor of the M2 isoform of pyruvate kinase.[1][2][3][4] It exhibits greater inhibitory action against PKM2 compared to other isoforms like PKM1 and Pyruvate Kinase L (PKL), making it a valuable instrument for studying the specific roles of PKM2 in cancer cell metabolism and proliferation.
[1][5] By inhibiting PKM2, **Pkm2-IN-1** disrupts the final rate-limiting step of glycolysis, which can lead to the induction of autophagic cell death and a reduction in tumor growth.[6][7]

## **Quantitative Data Summary**

The following tables summarize the enzymatic and cell-based inhibitory activities of **Pkm2-IN-1**. For comparison, data for Shikonin, another well-characterized PKM2 inhibitor, is included where available.

## Table 1: Enzymatic Inhibitory Activity of Pkm2-IN-1





This table details the half-maximal inhibitory concentration (IC50) of **Pkm2-IN-1** against different pyruvate kinase isoforms, highlighting its selectivity for PKM2.

Compound	Target Enzyme	IC50 (μM)	Selectivity (Fold vs. PKM2)
Pkm2-IN-1	PKM2	2.95[1][2][4][5]	-
PKM1	16.71[5]	~5.7x	
PKL	8.20[5]	~2.8x	

# Table 2: Anti-proliferative Activity of PKM2 Inhibitors in Various Cell Lines

This table compares the cytotoxic effects (IC50 values) of **Pkm2-IN-1** and Shikonin on several human cancer cell lines and a normal cell line after 48 hours of treatment. Lower values indicate higher potency.

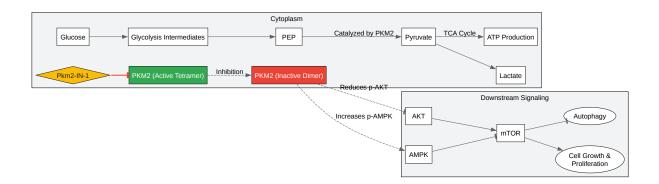
Cancer Type	Pkm2-IN-1 IC50 (μM)	Shikonin IC50 (μM)
Colorectal Carcinoma	0.18[3]	Not Available
Cervical Cancer	0.29[3]	Not Available
Non-small Cell Lung Cancer	1.56[1][3]	Not Available
Ovarian Adenocarcinoma	Effective at 1-5 μM[5]	Not Available
Lung Carcinoma	Not Available	~2.5 (for cell death)[8]
Breast Adenocarcinoma	Not Available	~2.0 (for cell death)[8]
Normal Lung Epithelium	Less cytotoxic than on H1299[1][2]	Not Available
	Colorectal Carcinoma  Cervical Cancer  Non-small Cell Lung Cancer  Ovarian Adenocarcinoma  Lung Carcinoma  Breast Adenocarcinoma  Normal Lung	Cancer Type(μM)Colorectal Carcinoma0.18[3]Cervical Cancer0.29[3]Non-small Cell Lung Cancer1.56[1][3]Ovarian AdenocarcinomaEffective at 1-5 μΜ[5]Lung CarcinomaNot AvailableBreast AdenocarcinomaNot AvailableNormal LungLess cytotoxic than on



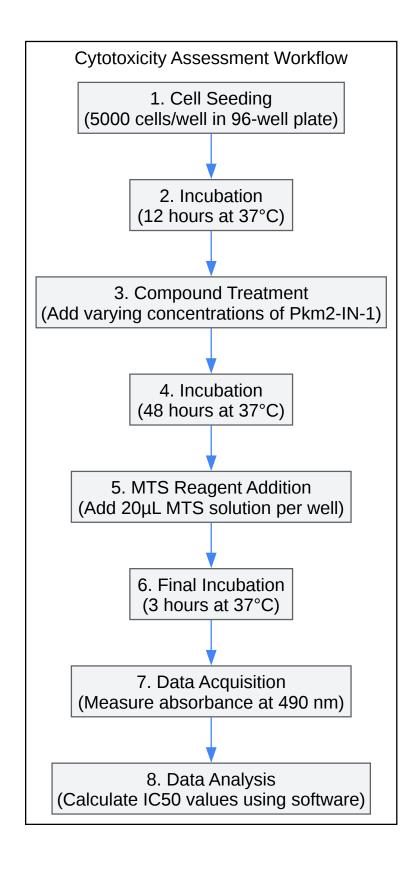
## **Signaling Pathways and Experimental Workflows**

Visualizations of the biological context and experimental procedures are provided below using Graphviz.









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